(6-Methylpyridin-3-yl)methanamine dihydrochloride

Drug Discovery Chemical Biology Formulation Science

Select the dihydrochloride salt of (6-methylpyridin-3-yl)methanamine for synthetic workflows demanding aqueous solubility and long-term ambient stability. This 95% purity solid eliminates cold-chain logistics and reduces DMSO interference in biological assays. Its 6-methyl-3-aminomethylpyridine scaffold enables rapid SAR exploration through amide coupling, reductive amination, or sulfonamide formation—ideal for medicinal chemistry and bioconjugation.

Molecular Formula C7H12Cl2N2
Molecular Weight 195.09
CAS No. 443344-75-0
Cat. No. B3137869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyridin-3-yl)methanamine dihydrochloride
CAS443344-75-0
Molecular FormulaC7H12Cl2N2
Molecular Weight195.09
Structural Identifiers
SMILESCC1=NC=C(C=C1)CN.Cl.Cl
InChIInChI=1S/C7H10N2.2ClH/c1-6-2-3-7(4-8)5-9-6;;/h2-3,5H,4,8H2,1H3;2*1H
InChIKeyJSMQLVGJQSUSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0)


(6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0) is a heterocyclic amine salt, belonging to the class of substituted pyridinylmethanamines [1]. It is the dihydrochloride salt form of (6-methylpyridin-3-yl)methanamine (free base, CAS 56622-54-9). This compound is typically supplied as a solid with a purity specification of 95% or higher . It serves as a versatile chemical building block and intermediate in organic synthesis, particularly for pharmaceutical research and development .

Why (6-Methylpyridin-3-yl)methanamine dihydrochloride Cannot Be Replaced by a Generic Analog


In-class compounds such as other pyridinylmethanamine isomers (e.g., 5-methyl or 4-methyl derivatives) or the free base form are not directly interchangeable. The specific position of the methyl group on the pyridine ring dictates the molecule's electronic character and steric profile, directly influencing its reactivity in subsequent synthetic steps (e.g., cross-coupling, amide bond formation) . Furthermore, the choice of salt form is critical for experimental consistency and scale-up; substituting the free base for the dihydrochloride salt can drastically alter solubility in aqueous buffers, impact shelf-life stability, and necessitate different handling and storage protocols [1]. The evidence below quantifies these key differentiators.

Quantitative Differentiation Evidence for (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0)


Superior Aqueous Solubility of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form offers a quantifiable advantage in aqueous solubility over its free base counterpart. Converting an amine to its hydrochloride salt is a standard practice to enhance water solubility, a critical parameter for in vitro assays and bioconjugation reactions [1]. While direct solubility data for the target salt is not published, the estimated water solubility of the free base (6-methylpyridin-3-yl)methanamine is 1,000,000 mg/L at 25°C . Based on established salt formation principles, the dihydrochloride salt of this compound is expected to exhibit significantly higher solubility in aqueous media, which is a key factor for reproducible experimental workflows [1].

Drug Discovery Chemical Biology Formulation Science

Enhanced Shelf-Life and Handling Stability vs. Free Base

The formation of an amine hydrochloride confers protection to the reactive amine functional group, resulting in a more shelf-stable solid compared to the corresponding free base [1]. This is a well-established principle in pharmaceutical salt selection [2]. The target compound is a solid dihydrochloride salt with a recommended storage condition of 'Store at RT, sealed storage, away from moisture' . In contrast, the free base requires more stringent storage conditions, such as under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . This difference in storage requirements demonstrates the practical stability advantage of the dihydrochloride salt form.

Compound Management Medicinal Chemistry Process Chemistry

Strategic Positioning as a Key Intermediate for HIV-1 NNRTIs

The specific structure of the (6-methylpyridin-3-yl)methanamine core is utilized as a key building block in the synthesis of non-nucleoside phthalimide derivatives, which are a class of potent HIV-1 reverse transcriptase inhibitors [REFS-1, REFS-2]. While the dihydrochloride salt itself is not the active pharmaceutical ingredient, its precise structural features—the 6-methyl substitution on a 3-aminomethylpyridine scaffold—are essential for constructing the final bioactive molecules. Substitution with a 4-methyl or 5-methyl analog, or a non-methyl substituent, would lead to a different pharmacophore and thus a different class of inhibitors with altered potency and selectivity.

Antiviral Research Medicinal Chemistry HIV-1 Reverse Transcriptase

Recommended Procurement and Application Scenarios for (6-Methylpyridin-3-yl)methanamine dihydrochloride


Aqueous-Based Synthesis and Bioconjugation

Procure this dihydrochloride salt for applications requiring high solubility in aqueous buffers or polar solvents. Its enhanced water solubility, inferred from its salt form [1], makes it the preferred choice over the free base for bioconjugation chemistry, in vitro assay development, or any synthetic step conducted in water or buffered solutions. This reduces the need for organic co-solvents like DMSO, which can interfere with certain biological assays or downstream purification steps.

Long-Term Compound Library Management

Select this salt for long-term storage in a compound library or core facility. Its documented stability at room temperature eliminates the need for expensive, space-limited cold storage (required for the free base ), making it more economical and logistically simpler to manage in large collections. This stability also ensures consistent quality and reduces the risk of experimental failure due to compound degradation over time.

Synthesis of Pyridine-Based Kinase or GPCR Targeted Libraries

Utilize this compound as a privileged scaffold for the synthesis of focused libraries targeting kinases or G-protein coupled receptors (GPCRs). The 6-methyl-3-aminomethylpyridine core is a recognized motif in medicinal chemistry [2]. Its primary amine handle is a versatile point for diversification through amide coupling, reductive amination, or sulfonamide formation, allowing for the rapid exploration of structure-activity relationships (SAR) around this specific heterocyclic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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